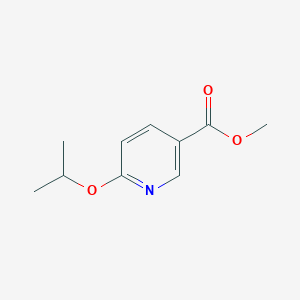
1-Fluoro-2-methyl-4-vinylbenzene
Overview
Description
1-Fluoro-2-methyl-4-vinylbenzene is an organic compound with the molecular formula C8H7F It is a derivative of benzene, featuring a fluorine atom, a methyl group, and a vinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methyl-4-vinylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process. The initial step involves the fluorination of 2-methylbenzene using a suitable fluorinating agent, such as hydrogen fluoride (HF) or xenon difluoride (XeF2). The resulting fluorinated compound is then subjected to further reactions to introduce the vinyl group, often using catalysts like palladium or nickel to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-methyl-4-vinylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) being used to introduce substituents onto the benzene ring.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as nitro derivatives, hydroxylated compounds, and halogenated products.
Scientific Research Applications
1-Fluoro-2-methyl-4-vinylbenzene has several scientific research applications, including its use in organic synthesis, material science, and pharmaceutical research.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the production of polymers and resins, where its unique chemical properties contribute to the development of advanced materials with specific characteristics.
Pharmaceutical Research: The compound is utilized in the design and synthesis of new drug candidates, particularly those targeting various biological pathways and diseases.
Mechanism of Action
1-Fluoro-2-methyl-4-vinylbenzene is similar to other fluorinated benzene derivatives, such as 1-fluoro-4-vinylbenzene and 1-fluoro-2-methylbenzene. its unique combination of fluorine, methyl, and vinyl groups sets it apart, providing distinct chemical and physical properties.
Comparison with Similar Compounds
1-Fluoro-4-vinylbenzene
1-Fluoro-2-methylbenzene
1-Fluoro-3-methylbenzene
1-Fluoro-4-methylbenzene
Properties
IUPAC Name |
4-ethenyl-1-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-3-8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYGXESLNGSETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1'-((5-methylfuran-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891145.png)
![1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891153.png)







![(2Z)-2-[(2-fluorophenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one](/img/structure/B7891233.png)
![(2Z)-2-[(3,5-dichlorophenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one](/img/structure/B7891241.png)


![1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine](/img/structure/B7891252.png)
